4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Description
4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at position 4. This moiety is connected via a piperazine ring to a 4-cyanobenzoyl group.
Properties
IUPAC Name |
4-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-2-27-17-7-8-18-19(13-17)28-21(23-18)25-11-9-24(10-12-25)20(26)16-5-3-15(14-22)4-6-16/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYLZWXFXQYKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, which can be synthesized by reacting 2-mercaptoaniline with ethyl bromoacetate under basic conditions . The resulting 6-ethoxy-1,3-benzothiazole is then reacted with piperazine and 4-cyanobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzothiazole-2-carboxylic acid.
Reduction: Formation of 4-[4-(6-amino-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile.
Substitution: Formation of 4-[4-(6-substituted-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile.
Scientific Research Applications
4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in cell wall synthesis in bacteria, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Variations
Target Compound
- Core : 6-Ethoxy-1,3-benzothiazole
- Linker : Piperazine-1-carbonyl
- Terminal Group: 4-Cyanophenyl
Analog 1: 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid ()
- Core : Benzo[d]thiazole-6-carboxylic acid
- Linker : Boc-protected piperazine
- Terminal Group: None (carboxylic acid at position 6)
- Key Differences : The carboxylic acid substituent and Boc protection alter solubility and reactivity compared to the target compound’s nitrile group. The target’s nitrile may enhance membrane permeability due to reduced polarity .
Analog 2: N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, )
- Core : 1,3-Benzothiazole
- Linker : Acetamide-piperazine
- Terminal Group : Methylpiperazine
- Key Differences : The acetamide linker introduces flexibility, whereas the target’s rigid carbonyl linker may restrict conformational freedom, impacting binding to targets like Hsp90 or kinases .
Target Compound (Hypothesized)
- Potential Targets: Hsp90 C-terminal domain (based on ) or anticancer activity (analogous to BZ-IV in ).
- Nitrile Role : May enhance binding affinity to hydrophobic pockets in target proteins compared to polar carboxylic acids .
Analog 1 ()
- Application : Hsp90 C-terminal inhibitors.
- Activity : Demonstrated moderate inhibition (IC₅₀ ~10–50 µM) in preliminary assays.
- Solubility : Lower than target compound due to carboxylic acid group .
Analog 3: Cannabinoid Receptor Ligands ()
Data Table: Comparative Analysis of Key Compounds
Critical Analysis of Structural Impact on Function
- Electron-Withdrawing Groups : The target’s nitrile group may improve metabolic stability compared to Analog 1’s carboxylic acid, which is prone to ionization at physiological pH .
- Receptor Specificity: Unlike triazine-based cannabinoid ligands (), the benzothiazole core in the target compound may shift activity toward kinase or chaperone targets .
Biological Activity
4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure consists of a piperazine core substituted with a benzothiazole moiety and a benzonitrile group, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps typically include:
- Formation of the piperazine ring.
- Introduction of the benzothiazole moiety through electrophilic substitution.
- Coupling with benzonitrile to yield the final product.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of similar piperazine derivatives against various pathogens. For instance, derivatives with benzothiazole substitutions have shown significant activity against Mycobacterium tuberculosis, suggesting that this compound may exhibit similar properties due to its structural analogies .
| Compound | MIC (μM) | Solubility (μg/mL) |
|---|---|---|
| Compound 8h | 0.008 | 104 |
| BTZ038 (DprE1 inhibitor) | - | - |
This table illustrates the promising antitubercular activity of compounds related to our target compound.
Anticancer Activity
The compound's potential anticancer properties are also noteworthy. It has been suggested that similar compounds targeting specific molecular pathways could inhibit tumor growth in various cancer models. For example, compounds that act on DNA methylation pathways have shown effectiveness against non-small cell lung carcinoma and ovarian cancer .
The proposed mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : By binding to specific enzymes involved in cellular metabolism or proliferation.
- Modulation of Signaling Pathways : Interfering with pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antimycobacterial Activity : A series of piperazine derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. The results indicated that modifications at the piperazine ring significantly affected their efficacy .
- Anticancer Research : Compounds similar to our target have been evaluated in vitro for their ability to induce apoptosis in cancer cell lines. Results demonstrated substantial cytotoxicity against various cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
